N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine
Overview
Description
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is a complex organic compound with a unique structure that combines imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine typically involves multiple steps. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their functionalization and coupling.
Imidazole Intermediate Preparation: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde under acidic conditions.
Pyrazole Intermediate Preparation: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.
Functionalization: The intermediates are then functionalized with appropriate substituents, such as the methoxypropyl and methylsulfonyl groups.
Coupling Reaction: The final step involves coupling the functionalized imidazole and pyrazole intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group, where nucleophiles like halides or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium iodide, acetone, and various nucleophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Mono-Methyl Phthalate: A phthalate derivative used as an analytical standard.
Uniqueness
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3S/c1-14(2)21(12-15-9-19-20(3)11-15)13-16-10-18-17(26(5,23)24)22(16)7-6-8-25-4/h9-11,14H,6-8,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBRLUCWUNIZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CN=C(N1CCCOC)S(=O)(=O)C)CC2=CN(N=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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